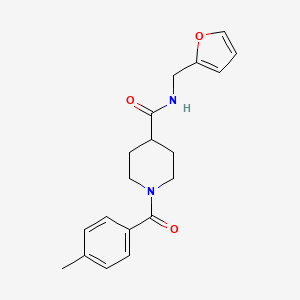![molecular formula C16H13ClN2O2 B5851456 4-{[3-(3-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5851456.png)
4-{[3-(3-chlorophenyl)acryloyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-(3-chlorophenyl)acryloyl]amino}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as N-(3-chlorophenyl)-3-(4-oxo-2-phenylquinolin-3(4H)-yl)benzamide and is a member of the quinoline family.
Wirkmechanismus
The mechanism of action of 4-{[3-(3-chlorophenyl)acryloyl]amino}benzamide is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the PI3K/AKT signaling pathway, which is involved in cell survival and proliferation. In addition to its anticancer properties, this compound has also been reported to act as a neuroprotective agent by activating the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 4-{[3-(3-chlorophenyl)acryloyl]amino}benzamide has several biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell growth. In addition, it has been reported to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. In neuronal cells, this compound has been reported to act as a neuroprotective agent and prevent cell death caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-{[3-(3-chlorophenyl)acryloyl]amino}benzamide in lab experiments is its potential anticancer and neuroprotective properties. This compound can be used to study the mechanisms of apoptosis and neuroprotection. However, one of the limitations of using this compound is its toxicity. Studies have reported that this compound can be toxic to normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 4-{[3-(3-chlorophenyl)acryloyl]amino}benzamide. One of the directions is to study the structure-activity relationship of this compound and its derivatives to improve its anticancer and neuroprotective properties. Another direction is to investigate the potential use of this compound in combination with other anticancer drugs to enhance their efficacy. In addition, future research can focus on the development of novel drug delivery systems for this compound to improve its bioavailability and reduce its toxicity.
Synthesemethoden
The synthesis of 4-{[3-(3-chlorophenyl)acryloyl]amino}benzamide involves the reaction of 3-chloro-α,β-unsaturated ketone with 4-aminobenzamide in the presence of a base. The reaction results in the formation of a quinoline derivative with a benzamide moiety attached to it. The synthesis of this compound has been reported in several research articles, and the purity of the compound can be confirmed by various analytical techniques such as NMR, HPLC, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-{[3-(3-chlorophenyl)acryloyl]amino}benzamide has shown potential in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. It has also been reported to inhibit the growth of cancer cells in vitro and in vivo. In addition to cancer research, this compound has also shown potential in the field of neuroscience. Studies have shown that this compound can act as a neuroprotective agent and can prevent neuronal cell death.
Eigenschaften
IUPAC Name |
4-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-13-3-1-2-11(10-13)4-9-15(20)19-14-7-5-12(6-8-14)16(18)21/h1-10H,(H2,18,21)(H,19,20)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLLWTLTHWUKJH-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2E)-3-(3-chlorophenyl)prop-2-enoyl]amino}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[benzyl(2,4-dichlorobenzyl)amino]ethanol](/img/structure/B5851378.png)
![4-methyl-N-[2-(4-morpholinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5851393.png)


![2-[(4-chlorobenzylidene)amino]-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5851419.png)
![4-amino-N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5851425.png)

![N'-[4-(benzyloxy)-3-methoxybenzylidene]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5851429.png)
![3,3'-[5-(4-chlorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5851431.png)

![4-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5851447.png)

